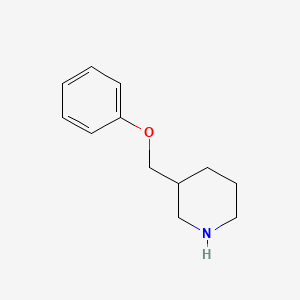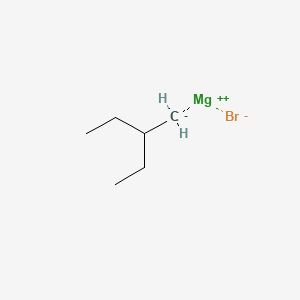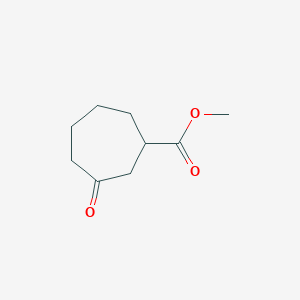
Kupfer-bis(trimethylphosphin)(tetrahydroborat)
Übersicht
Beschreibung
Copper bis(trimethylphosphine)(tetrahydroborate), commonly referred to as Cu(TMPS)(THB), is a complex of copper and two ligands. It is a highly reactive, air-stable, and water-soluble coordination compound, which has become increasingly popular in recent years due to its unique properties and its potential for use in a variety of scientific research applications.
Wissenschaftliche Forschungsanwendungen
Synthese komplexer Strukturen
Kupfer-bis(trimethylphosphin)(tetrahydroborat) wurde bei der Synthese komplexer Strukturen verwendet. So wurde es beispielsweise bei der Synthese eines zweikernigen Kupfer(I)-Borhydridkomplexes mit verbrückenden Bis(diphenylphosphino)methan-Liganden eingesetzt . Dieser Komplex wurde mit Hilfe von Röntgenbeugung, FTIR- und NMR-Spektroskopie charakterisiert .
Ligandenaustauschreaktionen
Diese Verbindung wurde in Ligandenaustauschreaktionen eingesetzt. Bis(diphenylphosphino)methan-Kupfer(I)-Tetrahydroborat wurde durch Ligandenaustausch in Bis(triphenylphosphin)-Kupfer(I)-Tetrahydroborat synthetisiert .
Untersuchung polymorpher Strukturen
Die Verbindung wurde zur Untersuchung polymorpher Strukturen eingesetzt. Gemäß Röntgenbeugungsdaten hat die Titelverbindung eine dimere Struktur und kristallisiert als CH2Cl2-Solvat in zwei polymorphen Formen .
Untersuchung der Molekülgeometrie
Kupfer-bis(trimethylphosphin)(tetrahydroborat) wurde zur Untersuchung der Molekülgeometrie eingesetzt. Die Details der Molekülgeometrie und das Kristallpackungsmuster in den Polymorphen wurden untersucht .
Reduktion von Säurechloriden zu Aldehyden
Die Verbindung wurde bei der Reduktion von Säurechloriden zu Aldehyden eingesetzt .
Reduktion von Sulfonylhydrazonen zu Alkanen
Kupfer-bis(trimethylphosphin)(tetrahydroborat) wurde bei der Reduktion von -Toluolsulfonylhydrazonen und 2,4,6-Triisopropylbenzolsulfonylhydrazonen (Trisylhydrazone) zu Alkanen eingesetzt .
Wirkmechanismus
Target of Action
Copper Bis(trimethylphosphine)(tetrahydroborate), also known as EINECS 251-792-1, is a complex inorganic compound The primary targets of this compound are not explicitly mentioned in the available resources
Mode of Action
It is known that the compound can interact with various organic and inorganic substances due to its chemical structure . The exact nature of these interactions and the resulting changes would depend on the specific context and conditions.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using Cu(TMPS)(THB) in lab experiments is its high reactivity and solubility. This makes it an ideal reagent for a variety of reactions, including those involving the synthesis of organic molecules, peptides, and proteins. In addition, its air-stability and water-solubility make it an ideal reagent for use in aqueous solutions. However, its high reactivity also makes it a potentially hazardous reagent, and it should be handled with care.
Zukünftige Richtungen
The use of Cu(TMPS)(THB) in scientific research has the potential to open up a variety of new possibilities. Its antioxidant and anti-inflammatory properties could be explored further, and it could be used to develop new treatments for a range of diseases. In addition, its ability to catalyze a variety of reactions could be used to develop new and more efficient synthetic methods. Finally, its use in the synthesis of nanomaterials could be explored further, which could lead to the development of new and improved materials with a variety of applications.
Eigenschaften
IUPAC Name |
boranuide;copper(1+);triphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.BH4.Cu/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h2*1-15H;1H4;/q;;-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXRFTLDBYUBGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[BH4-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cu+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H34BCuP2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
34010-85-0 | |
| Record name | Copper(1+), bis(triphenylphosphine)-, tetrahydroborate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34010-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
603.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16903-61-0, 34010-85-0 | |
| Record name | (T-4)-[Tetrahydroborato(1-)-κH,κH′]bis(triphenylphosphine)copper | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16903-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(triphenylphosphine)copper tetrahydroborate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034010850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper bis(trimethylphosphine)(tetrahydroborate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.213 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bis(triphenylphosphine)copper tetrahydroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.069 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![Benzene, 1-methoxy-4-[[(methylthio)methoxy]methyl]-](/img/structure/B1610841.png)
